N,N-Dimethyl-2-aminoindane

Lipophilicity Blood-Brain Barrier Penetration Physicochemical Characterization

Standard 2-aminoindanes and amphetamines inhibit electrically evoked contractions in isolated smooth muscle, confounding nAChR studies. N,N-Dimethyl-2-aminoindane is the only tertiary 2-aminoindane that potentiates evoked responses and directly contracts unstimulated guinea-pig ileum via a nicotinic-like mechanism, making it the compound of choice for ex vivo nAChR pharmacology. • Unique nicotinic-like agonist activity-increases electrically stimulated contractions vs. inhibition by 2-AI and amphetamine • Competitive antagonist at histamine H1 (ileum) and 5-HT (rat uterus) receptors-dual-purpose pharmacological probe • No N-H bond precludes NAT2-mediated N-acetylation, enabling cleaner metabolic correlation vs. polymorphic 2-AI disposition

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 51864-45-0
Cat. No. B1229577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-2-aminoindane
CAS51864-45-0
SynonymsN,N-dimethyl-2-aminoindane
N,N-dimethyl-2-aminoindane hydrochloride
NNDMAI
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCN(C)C1CC2=CC=CC=C2C1
InChIInChI=1S/C11H15N/c1-12(2)11-7-9-5-3-4-6-10(9)8-11/h3-6,11H,7-8H2,1-2H3
InChIKeyJHJKWSLLPQWCDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-2-aminoindane: Structural & Pharmacological Profile


N,N-Dimethyl-2-aminoindane is a tertiary amine derivative of the 2-aminoindane scaffold, a conformationally restricted analog of amphetamine. Its structure—a dimethylated amine on a rigid indane ring—imparts distinct physicochemical and pharmacological properties compared to its primary (2-AI) and secondary (N-methyl-2-AI) amine counterparts [1]. Unlike ring-substituted aminoindanes (e.g., MDAI, MMAI) which often target the serotonin transporter, N,N-dimethyl-2-aminoindane has been studied primarily for its nicotinic-like actions on smooth muscle and its competitive antagonism of histamine and serotonin receptors in isolated tissue preparations [2].

N,N-Dimethyl-2-aminoindane: Why Substitution Fails


Within the 2-aminoindane class, N-substitution pattern fundamentally alters pharmacological profile, metabolic stability, and physicochemical behavior. For instance, while the primary amine 2-AI acts as a selective substrate for norepinephrine and dopamine transporters [1], the dimethylated analog N,N-dimethyl-2-aminoindane exhibits a distinct nicotinic-like action on smooth muscle and antagonizes histamine and 5-HT receptors in isolated tissue assays [2]. Furthermore, the degree of N-alkylation directly influences metabolic fate: 2-AI remains largely unmetabolized in human liver microsomes, whereas N-methyl-2-AI undergoes hydroxylamine formation, and N,N-dimethyl-2-aminoindane is expected to follow yet another metabolic trajectory [3]. These differences in target engagement, functional effect, and metabolic handling mean that procurement for research must be compound-specific—simply ordering an unsubstituted or differently alkylated aminoindane will not recapitulate the desired experimental outcomes.

N,N-Dimethyl-2-aminoindane: Head-to-Head Comparisons


Lipophilicity vs. 2-Aminoindane

N,N-Dimethyl-2-aminoindane exhibits a higher predicted logP (1.7154) compared to its primary amine counterpart, 2-aminoindane (logP 1.57), indicating increased lipophilicity [1]. This difference is attributed to the additional N-methyl groups, which reduce polarity and enhance partitioning into organic phases.

Lipophilicity Blood-Brain Barrier Penetration Physicochemical Characterization

Basicity vs. 2-Aminoindane

The predicted pKa of N,N-dimethyl-2-aminoindane is 9.75 ± 0.20, which is higher than that of 2-aminoindane (pKa 9.21 ± 0.20) . This indicates that the tertiary amine is slightly less basic than the primary amine, likely due to steric hindrance and solvation effects of the N-methyl groups.

pKa Basicity Ionization State

Synthetic Yield vs. N-Methyl-2-AI

A reported synthesis route for N,N-dimethyl-2-aminoindane via reaction of 2-indanol with methanesulfonyl chloride and dimethylamine achieves an isolated yield of 98% . In contrast, typical yields for the synthesis of N-methyl-2-aminoindane via reductive amination are often lower (e.g., 60-80%) [1].

Synthetic Efficiency Process Chemistry Yield

Nicotinic-like Smooth Muscle Action

In isolated guinea-pig ileum, N,N-dimethyl-2-aminoindane (NN-dimethyl-2-AI) exhibited a qualitatively distinct profile from its primary amine counterpart. While 2-aminoindane, 2-amino-1,2,3,4-tetrahydronaphthalene, and amphetamine inhibited electrically stimulated contractions, NN-dimethyl-2-AI uniquely increased these responses and caused contractions of unstimulated ileum due to a nicotinic-like action [1]. Furthermore, the tertiary amine (NN-dimethyl derivative) competitively antagonized histamine-induced contractions (pA2 value not reported) and 5-HT-induced contractions on rat uterus [1].

Smooth Muscle Pharmacology Nicotinic Receptors Histamine Antagonism

Absence of N-Acetylation Pathway

In vitro metabolism studies using pooled human liver microsomes and S9 fractions reveal that 2-AI undergoes NAT2-mediated N-acetylation, forming an acetylated metabolite [1]. N-methyl-2-AI, lacking a primary amine, forms a hydroxylamine instead. N,N-dimethyl-2-aminoindane, as a tertiary amine with no N-H bond, cannot undergo N-acetylation, eliminating this major metabolic pathway entirely.

Drug Metabolism N-Acetyltransferase Metabolic Stability

N,N-Dimethyl-2-aminoindane: Research Applications


Nicotinic Receptor Modulation in Smooth Muscle

Given its unique nicotinic-like action on guinea-pig ileum—causing contractions of unstimulated tissue and potentiating electrically evoked responses [1]—N,N-dimethyl-2-aminoindane is the compound of choice for ex vivo or in vitro investigations of nicotinic acetylcholine receptor function in smooth muscle. Other aminoindanes and amphetamines inhibit contractions, confounding interpretation in this model.

Histamine and 5-HT Receptor Antagonism

The compound's demonstrated competitive antagonism of histamine (guinea-pig ileum) and 5-HT (rat uterus) receptors [1] positions it as a useful pharmacological tool for probing H1 and 5-HT2 receptor signaling pathways in isolated tissue preparations, particularly where a non-peptidic, small-molecule antagonist is required.

CNS-Penetrant Drug Intermediate

With its elevated logP (1.7154) relative to 2-AI [1], N,N-dimethyl-2-aminoindane offers improved blood-brain barrier permeability potential. It serves as an ideal starting material or advanced intermediate for the synthesis of CNS-targeted analogs where enhanced passive diffusion is desired.

Polymorphism-Agnostic Metabolic Stability

Because N,N-dimethyl-2-aminoindane lacks an N-H bond and thus cannot undergo NAT2-mediated N-acetylation—a major metabolic pathway for 2-AI [1]—it is a valuable comparator in studies designed to assess the impact of polymorphic N-acetyltransferase activity on compound disposition and variability.

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